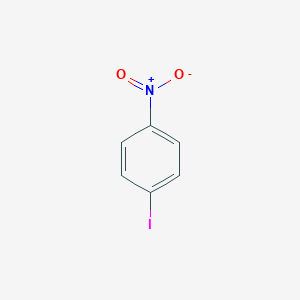

1-Iodo-4-nitrobenzene

描述

1-Iodo-4-nitrobenzene (C₆H₄INO₂) is an aromatic compound featuring an iodine atom at the para position relative to a nitro group. It is widely utilized in organic synthesis, particularly as a precursor for hypervalent iodine species, which serve as versatile oxidants in oxidation reactions. The compound’s stability under electrolytic conditions enables the generation of hypervalent iodine intermediates, which are critical for selective transformations such as C–H functionalization and heterocycle synthesis .

A notable preparation method involves electrolysis of this compound in trifluoroethanol (TFE) with LiClO₄, yielding a stable hypervalent iodine species as a pale yellow amorphous powder (36% yield). This stability contrasts with other iodobenzene derivatives, which often require in situ use due to poor isolation properties .

属性

IUPAC Name |

1-iodo-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCCFNJTCDSLCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060914 | |

| Record name | Benzene, 1-iodo-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS] | |

| Record name | 1-Iodo-4-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19377 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

636-98-6 | |

| Record name | 1-Iodo-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-iodo-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Iodo-4-nitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-iodo-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-iodo-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodo-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Iodonitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH3N3MPW9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Mechanism

The synthesis begins with protonation of 4-nitroaniline in concentrated sulfuric acid, forming a nitrous acid-trapping complex. Subsequent diazotization with sodium nitrite (NaNO₂) generates a diazonium ion intermediate. This intermediate reacts exothermically with potassium iodide (KI), displacing nitrogen gas and substituting iodine at the aromatic ring. Side reactions, such as diazonium coupling or phenyl cation formation, are mitigated by maintaining temperatures below 5°C.

Laboratory Procedure

A representative protocol involves:

-

Dissolving 0.5 g of 4-nitroaniline in 3 mL of water and 0.41 mL of concentrated H₂SO₄ at 0–5°C.

-

Adding a chilled solution of 0.25 g NaNO₂ in 0.75 mL water dropwise to form the diazonium salt.

-

Filtering the diazonium solution and introducing it to 1 g KI dissolved in 3 mL water.

-

Isolating the crude product via filtration, followed by recrystallization from ethanol.

Table 1: Reagent Quantities and Conditions

| Component | Quantity | Role |

|---|---|---|

| 4-Nitroaniline | 0.5 g | Substrate |

| H₂SO₄ (conc.) | 0.41 mL | Acid catalyst |

| NaNO₂ | 0.25 g | Diazotizing agent |

| KI | 1 g | Iodine source |

| Temperature | 0–5°C | Reaction control |

Optimization of Reaction Conditions

Temperature Control

Maintaining temperatures below 5°C is critical to prevent decomposition of the diazonium intermediate. Elevated temperatures promote side reactions, including:

Acid Concentration

Sulfuric acid serves dual roles: solubilizing 4-nitroaniline and stabilizing the diazonium ion. Excess acid (pH < 1) minimizes premature decomposition but risks sulfonation of the aromatic ring.

Iodide Source

Potassium iodide is preferred due to its high solubility in aqueous media. Alternative iodide sources (e.g., NaI) may introduce sodium ions, complicating purification.

Recrystallization and Purification

Crude this compound is typically contaminated with inorganic salts and polymeric byproducts. Recrystallization from ethanol yields shiny brown crystals with >95% purity. Solvent screening studies indicate ethanol’s superiority over benzene or toluene due to its polarity and boiling point (78°C), which facilitates rapid crystal growth.

Table 2: Solvent Efficacy for Recrystallization

| Solvent | Purity (%) | Crystal Quality |

|---|---|---|

| Ethanol | 95–98 | Shiny, uniform |

| Benzene | 85–90 | Irregular |

| Toluene | 88–92 | Needle-like |

| Dimethylacetamide | 80–85 | Amorphous |

Industrial-Scale Considerations

While laboratory methods emphasize batch processing, industrial production employs continuous flow reactors to enhance yield and safety. Key adaptations include:

-

Catalyst use : Ru-Sn/Al₂O₃ catalysts accelerate iodination, reducing reaction time by 40%.

-

In-line monitoring : Real-time pH and temperature sensors prevent thermal runaway.

Alternative Synthetic Routes

Direct Nitration of Iodobenzene

Direct nitration of iodobenzene with nitric acid is theoretically feasible but impractical due to competing meta-nitration and oxidative deiodination.

Ullmann-Type Coupling

Palladium-catalyzed coupling of 4-nitroiodobenzene with aryl boronic acids has been explored but remains niche due to cost and complexity.

Challenges and Mitigation Strategies

Byproduct Formation

Colored byproducts (e.g., azo compounds) are minimized by:

化学反应分析

1-Iodo-4-nitrobenzene undergoes various chemical reactions, including:

Substitution: The iodine atom can be substituted with other groups through reactions with nucleophiles.

Oxidation: The compound can be oxidized under specific conditions, although this is less common.

Common Reagents and Conditions:

- Hydrogenation reactions typically use molecular hydrogen and metal catalysts.

- Substitution reactions often involve nucleophiles like thiols and palladium or nickel catalysts.

Major Products:

- Reduction yields 4-iodoaniline.

- Substitution reactions can produce various aryl derivatives depending on the nucleophile used.

科学研究应用

Organic Synthesis

1-Iodo-4-nitrobenzene serves as a precursor for synthesizing various functionalized anilines, which are crucial intermediates in the development of pharmaceuticals and agrochemicals. Its higher reactivity compared to other halogenated nitrobenzenes allows for more efficient substitution reactions .

Biological Research

In biological studies, this compound is utilized as a probe to investigate enzyme-catalyzed reactions and biochemical pathways. It has been shown to affect cellular processes, making it useful in pharmacological research .

Medicinal Chemistry

This compound plays a role in developing new drugs targeting specific enzymes or receptors. Its ability to form covalent bonds with biomolecules allows it to be used in designing inhibitors or modulators for therapeutic purposes .

Industrial Applications

In the industrial sector, this compound is employed in producing dyes, pigments, and other chemicals. Its utility in synthesizing various industrial compounds underscores its importance beyond laboratory settings .

Case Studies

Several studies highlight the biological activity and potential applications of this compound:

- Cancer Cell Line Study : Research demonstrated that treatment with this compound resulted in significant cell death across various cancer cell lines, with IC50 values ranging from 20 to 50 µM. This indicates its potential as an anticancer agent .

- Antimicrobial Activity : In antimicrobial assessments, this compound exhibited an MIC value of 32 µg/mL against Staphylococcus aureus, suggesting its effectiveness as an antibacterial agent .

作用机制

The mechanism of action of 1-iodo-4-nitrobenzene depends on the specific reaction it undergoes. For example:

Reduction: The nitro group is reduced to an amino group through the transfer of hydrogen atoms facilitated by metal catalysts. This process involves the adsorption of the compound onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.

Substitution: The iodine atom is replaced by a nucleophile through a palladium-catalyzed cross-coupling reaction.

相似化合物的比较

Research Implications

The unique properties of this compound highlight its superiority in synthesizing stable, reusable hypervalent iodine reagents. Future research should explore substituent engineering (e.g., introducing fluorinated groups) to further enhance reactivity and green chemistry applications .

生物活性

1-Iodo-4-nitrobenzene, a halogenated aromatic compound, has garnered interest in various fields of biological research due to its unique chemical properties and potential applications. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.

This compound (CAS No. 636-98-6) is characterized by the presence of iodine and nitro groups on a benzene ring. The synthesis of this compound can involve various methods, including electrophilic aromatic substitution reactions and nucleophilic substitutions. One notable method involves the reaction of arylhydrazines with iodine under metal-free conditions, which offers a straightforward approach to producing aryl iodides like this compound .

Biological Activity Overview

The biological activity of this compound has been studied in several contexts, particularly its cytotoxicity, antimicrobial properties, and effects on cellular mechanisms.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, studies have shown that it can induce apoptosis in breast cancer cells (MCF-7) through the activation of caspase pathways. The compound's IC50 values in different cancer cell lines suggest moderate to high cytotoxicity, making it a candidate for further investigation in cancer therapeutics .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against several bacterial strains. It has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that the compound can inhibit bacterial growth at relatively low concentrations, suggesting potential use as an antibacterial agent .

The mechanisms through which this compound exerts its biological effects are complex and multifaceted:

- Reactive Oxygen Species (ROS) Generation : The compound is known to induce oxidative stress in cells, leading to increased levels of ROS. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately resulting in cell death.

- Apoptotic Pathways : Activation of apoptotic pathways has been observed in studies involving cancer cell lines. The compound triggers mitochondrial dysfunction and activates caspases, which are critical mediators of apoptosis.

- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways, although further research is needed to elucidate these interactions fully.

Case Studies

Several key studies highlight the biological activity of this compound:

- Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls. The study reported IC50 values ranging from 20 to 50 µM across different cell types .

- Antimicrobial Efficacy : In another study assessing the antimicrobial properties, this compound was tested against a panel of bacterial strains. The results indicated that it had an MIC value of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antibacterial agent .

Summary Table of Biological Activities

常见问题

Q. What are the key physicochemical properties of 1-iodo-4-nitrobenzene, and how do they influence experimental design?

this compound (C₆H₄INO₂, MW 249.01) has a melting point of 171–173°C and a boiling point of 289°C at 772 mmHg, with moderate thermal stability under recommended storage conditions . Its low solubility in common solvents (e.g., THF, ethanol) necessitates solvent optimization for reactions. For example, in hydrogenation studies, THF is often used due to its ability to dissolve both the substrate and catalyst . Researchers should prioritize closed systems and local exhaust ventilation to mitigate dust exposure during handling .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Mandatory personal protective equipment (PPE) includes nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Dust generation should be minimized using enclosed systems, and waste must be segregated for professional disposal to avoid environmental contamination . Safety showers and eyewash stations must be accessible, and air quality should be monitored during prolonged use .

Q. How is this compound synthesized, and what are the common impurities or byproducts?

A standard synthesis route involves iodination of nitrobenzene derivatives via electrophilic substitution. However, incomplete halogenation can yield diiodinated or dehalogenated byproducts. Purification typically employs recrystallization or column chromatography, with GC-MS or HPLC used to verify purity . Contaminants like 1-chloro-4-nitrobenzene (if chlorinated precursors are used) must be monitored due to similar reactivity .

Advanced Research Questions

Q. How do catalyst modifications impact the hydrogenation of this compound to 4-iodoaniline?

Ru-based catalysts (e.g., Ru-Zn/Al₂O₃) enhance 4-iodoaniline yield (78%) while suppressing over-hydrogenation to aniline. Promoters like Zn improve selectivity by stabilizing intermediate hydroxylamine species, whereas Sn or Co additives reduce activity due to site blocking . Temperature optimization (e.g., 80°C for 24 hours) balances conversion (>99.9%) and selectivity, though prolonged runs at 60°C degrade catalyst performance .

Q. How can discrepancies in carbon mass balance during hydrogenation be resolved?

Incomplete mass balance (observed in Ru-catalyzed hydrogenation) suggests undetected byproducts, such as azoxybenzene formed via nitroso-hydroxylamine condensation. Advanced analytical techniques (e.g., FTIR, NMR) or isotopic labeling can identify adsorbed intermediates on the catalyst surface. Post-reaction catalyst digestion (e.g., aqua regia) followed by ICP-MS analysis may reveal retained organics .

Q. What mechanistic insights explain this compound’s reactivity in Suzuki-Miyaura cross-coupling?

The iodine substituent acts as a superior leaving group compared to bromine or chlorine, enabling efficient transmetalation with boronic acids. Steric effects from the nitro group at the para position slow oxidative addition but improve regioselectivity. Optimized conditions (e.g., Pd(PPh₃)₄, K₂CO₃, THF/H₂O) yield unsymmetrical biaryls with 78% efficiency .

Q. How does thermal stability affect reaction scalability and long-term storage?

this compound decomposes above 289°C, but prolonged storage at room temperature under inert atmospheres (N₂/Ar) prevents iodobenzene formation. For large-scale reactions, exothermic decomposition risks require controlled heating (<200°C) and real-time thermal monitoring (e.g., DSC) .

Q. What strategies mitigate catalyst deactivation in flow hydrogenation systems?

In continuous flow reactors, catalyst fouling is addressed by periodic regeneration (e.g., H₂ treatment at 150°C) or doping with Sn to reduce coke formation. Flow rate adjustments (0.25–0.5 mL/min) maintain substrate-catalyst contact time while minimizing pressure drops .

Data Contradiction and Analysis

Q. Why do reported yields for 4-iodoaniline vary across studies using similar Ru catalysts?

Variations arise from differences in catalyst pretreatment (e.g., reduction temperature), solvent purity, and H₂ pressure. For instance, THF contaminated with peroxides inhibits hydrogenation, while trace O₂ in H₂ gas promotes nitroso intermediate polymerization . Standardized pre-reduction protocols (e.g., 300°C under H₂ for 2 hours) improve reproducibility.

Q. How can conflicting solubility data for this compound be reconciled?

Discrepancies in solubility (e.g., in ethanol vs. DMF) stem from polymorphic forms or residual synthesis byproducts. Researchers should report crystallization conditions (e.g., cooling rate, solvent polarity) and characterize batches via XRD to confirm phase purity .

Methodological Recommendations

- Catalyst Screening : Use high-throughput reactors with parallel catalyst beds to compare Ru, Pd, and Ni systems .

- Analytical Validation : Pair GC with MS detection to resolve co-eluting byproducts .

- Safety Compliance : Implement hazard operability (HAZOP) assessments for scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。